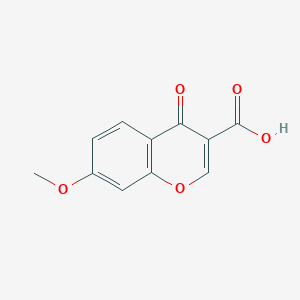

7-Methoxy-4-oxo-4H-chromene-3-carboxylic acid

Description

Properties

Molecular Formula |

C11H8O5 |

|---|---|

Molecular Weight |

220.18 g/mol |

IUPAC Name |

7-methoxy-4-oxochromene-3-carboxylic acid |

InChI |

InChI=1S/C11H8O5/c1-15-6-2-3-7-9(4-6)16-5-8(10(7)12)11(13)14/h2-5H,1H3,(H,13,14) |

InChI Key |

SPABCQMLEFIMQU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C(=CO2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Step 1: Synthesis of Ethyl 7-Methoxy-4-oxo-4H-chromene-3-carboxylate (Chromone Ester)

- Starting Material: 2-hydroxy-4-methoxyacetophenone or related substituted acetophenones.

- Reaction: Claisen condensation with diethyl carbonate or ethyl chloroformate under basic conditions.

- Conditions: Base-catalyzed (e.g., sodium ethoxide), reflux in ethanol or suitable solvent.

- Outcome: Formation of the chromone ester intermediate with yields typically between 70-80%.

Step 3: Oxidation and Purification

- Oxidation: In some protocols, oxidation of intermediate hydroxy compounds to the chromone core is performed using sodium chlorite (NaClO2) in aqueous media at 0 °C.

- Workup: Organic extraction with dichloromethane, washing with water and brine, drying over sodium sulfate.

- Purification: Recrystallization from ethyl acetate or methanol-water mixtures to obtain pure 7-methoxy-4-oxo-4H-chromene-3-carboxylic acid as a light white solid.

- Yields: Typically 60-75% after purification steps.

Representative Data Table of Preparation Yields and Conditions

Research Findings and Notes

- The synthetic route is robust and reproducible, suitable for laboratory-scale synthesis and educational purposes.

- Purification by flash chromatography or recrystallization is effective in removing by-products.

- The chromone scaffold is a privileged structure in medicinal chemistry, and the 7-methoxy substitution enhances biological activity profiles.

- NMR spectroscopy (both $$ ^1H $$ and $$^{13}C$$) is essential for confirming the structure at each step.

- The hydrolysis step is generally quantitative, simplifying yield calculations and purification.

- The oxidation step using sodium chlorite is mild and selective, preserving the chromone core while introducing the carboxylic acid functionality.

Chemical Reactions Analysis

Types of Reactions: 7-Methoxy-4-oxo-4H-chromene-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Friedel-Crafts acylation and alkylation reactions are common, using reagents like aluminum chloride and acyl chlorides

Major Products: The major products formed from these reactions include substituted chromenes, chromanols, and quinones, which have diverse applications in medicinal chemistry and materials science .

Scientific Research Applications

Chemical Synthesis and Applications

Building Block in Organic Chemistry

7-Methoxy-4-oxo-4H-chromene-3-carboxylic acid serves as a crucial building block for synthesizing more complex molecules. It is frequently used in the development of chromone derivatives that exhibit significant biological activities. The synthesis typically involves the condensation of phenolic compounds with β-ketoesters under acidic or basic conditions.

Industrial Applications

In industrial settings, this compound is utilized in the production of dyes, pigments, and polymers. Its unique structure allows for modifications that enhance its properties, making it suitable for various applications in materials science.

Antioxidant Properties

Research indicates that this compound exhibits strong antioxidant properties. It effectively scavenges free radicals and inhibits lipid peroxidation, which is crucial for protecting cells from oxidative damage. This property makes it a candidate for studies related to oxidative stress and neurodegenerative diseases.

Anti-inflammatory Activity

The compound also demonstrates anti-inflammatory effects by modulating the activity of enzymes involved in inflammatory responses, such as cyclooxygenase and lipoxygenase. This mechanism suggests potential therapeutic applications in treating inflammatory conditions.

Anticancer Potential

Several studies have highlighted the anticancer activity of this compound. It induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways. Its effectiveness as an anticancer agent has been evaluated through various in vitro assays .

Study 1: Antioxidant Activity Evaluation

In a study assessing the antioxidant capacity of this compound, researchers found that the compound significantly reduced oxidative stress markers in neuronal cells. The results indicated a reduction in malondialdehyde (MDA) levels, a marker of lipid peroxidation, suggesting its potential use in neuroprotective therapies .

Study 2: Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory properties of this compound demonstrated that it effectively inhibited the expression of pro-inflammatory cytokines in macrophages. The findings support its application as a therapeutic agent for conditions characterized by chronic inflammation.

Mechanism of Action

The mechanism of action of 7-Methoxy-4-oxo-4H-chromene-3-carboxylic acid involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The compound scavenges free radicals and inhibits lipid peroxidation, protecting cells from oxidative damage

Anti-inflammatory Activity: It modulates the activity of enzymes involved in the inflammatory response, such as cyclooxygenase and lipoxygenase

Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Position and Electronic Effects

6-Methoxy-4-oxo-4H-chromene-3-carboxylic Acid (6e)

- Key Difference : Methoxy group at the 6-position instead of 5.

- Synthesis : Prepared similarly to the 7-methoxy analog via POCl₃-mediated acylation and column chromatography .

- Impact: Positional isomerism alters electronic distribution.

7-Hydroxy-4-methyl-2-oxo-2H-chromene-6-carboxylic Acid (9)

Functional Group Modifications

4-Oxo-4H-chromene-3-carboxaldehyde

- Key Difference : Carboxylic acid replaced by an aldehyde.

- Applications : Serves as a versatile intermediate for annulations and cycloadditions .

- Reactivity : The aldehyde group enables nucleophilic additions (e.g., formation of Schiff bases), whereas the carboxylic acid in the target compound facilitates amide or ester derivatization .

Chromone-3-carboxamides (e.g., N,N-Dimethyl-4-oxo-4H-chromene-3-carboxamide)

Halogenated Derivatives

6-Bromo-4-methyl-2-oxo-2H-chromene-3-carboxylic Acid

- Key Features : Bromine at 6-position and methyl at 4-position.

- Applications : Used in fluorescence-based assays due to heavy atom effects on electronic transitions.

6-Chloro-4,7-dimethyl-2-oxo-2H-chromene-3-carboxylic Acid

- Structural Data : Chlorine at 6-position and dual methyl groups at 4- and 7-positions.

- Synthesis : Requires selective halogenation and methylation steps, differing from the methoxy analog’s synthesis .

- Bioactivity : Chlorine’s electronegativity may enhance interactions with enzymatic active sites, though methylation could reduce solubility .

Aromatic and Heterocyclic Modifications

3-Methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylic Acid

- Key Features : Phenyl group at 2-position and methyl at 3-position.

- Crystallography : Hydrogen-bonding patterns (e.g., O1—H1⋯O4i with D⋯A = 2.615 Å) differ significantly from the methoxy analog, influencing crystal packing and solubility .

- Bioactivity : The phenyl group may confer π-π stacking interactions with aromatic residues in target enzymes, enhancing inhibitory potency .

Parent Compound: 4-Oxo-4H-chromene-3-carboxylic Acid

Tabulated Comparison of Key Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.